molecular formula C10H13FO2 B14839560 3-(Tert-butoxy)-4-fluorophenol

3-(Tert-butoxy)-4-fluorophenol

Cat. No.: B14839560
M. Wt: 184.21 g/mol
InChI Key: DNDQUNPGMJMWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butoxy)-4-fluorophenol is an organic compound characterized by the presence of a tert-butoxy group and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-4-fluorophenol typically involves the introduction of the tert-butoxy group and the fluorine atom onto a phenol ring. One common method is the reaction of 4-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the tert-butoxy group. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable production by optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-4-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

3-(Tert-butoxy)-4-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-4-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group and fluorine atom can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Tert-butoxy)propionic acid
  • tert-Butyl Ethers of Renewable Diols
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness

3-(Tert-butoxy)-4-fluorophenol is unique due to the presence of both a tert-butoxy group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

4-fluoro-3-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13FO2/c1-10(2,3)13-9-6-7(12)4-5-8(9)11/h4-6,12H,1-3H3

InChI Key

DNDQUNPGMJMWQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.